molecular formula C23H20N2O2 B11285614 2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one

2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B11285614
M. Wt: 356.4 g/mol
InChI Key: IBQDFQACPYQUGE-UHFFFAOYSA-N
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Description

2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a unique combination of furan, indole, and isoindoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the furan moiety, and finally the formation of the isoindoline ring. Key reagents and conditions often include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Scientific Research Applications

2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the furan and isoindoline rings may contribute to the compound’s overall binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to the combination of these three distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-[(5-methylfuran-2-yl)methyl]-3-(1-methylindol-3-yl)-3H-isoindol-1-one

InChI

InChI=1S/C23H20N2O2/c1-15-11-12-16(27-15)13-25-22(18-8-3-4-9-19(18)23(25)26)20-14-24(2)21-10-6-5-7-17(20)21/h3-12,14,22H,13H2,1-2H3

InChI Key

IBQDFQACPYQUGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN2C(C3=CC=CC=C3C2=O)C4=CN(C5=CC=CC=C54)C

Origin of Product

United States

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